molecular formula C8H8N2O2S B1363403 4-(Methanesulfonylamino)benzonitrile CAS No. 36268-67-4

4-(Methanesulfonylamino)benzonitrile

Cat. No. B1363403
CAS RN: 36268-67-4
M. Wt: 196.23 g/mol
InChI Key: BRDHOCVMWSXEHI-UHFFFAOYSA-N
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Description

4-(Methanesulfonylamino)benzonitrile, also known as N-(4-cyanophenyl)methanesulfonamide, is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Methanesulfonylamino)benzonitrile is 1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

4-(Methanesulfonylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 196.23 .

Scientific Research Applications

Corrosion Inhibition

Benzonitrile derivatives, including those similar to 4-(Methanesulfonylamino)benzonitrile, have been studied for their potential as corrosion inhibitors. Chaouiki et al. (2018) found that such compounds can act as excellent corrosion inhibitors for mild steel in acidic environments. Their study, combining experimental methods and computational simulations, suggested that these derivatives efficiently adsorb onto the metal surface, providing significant protection against corrosion (Chaouiki et al., 2018).

Charge-Transfer Dynamics

Another area of research is the investigation of charge-transfer dynamics in benzonitrile compounds. Rhinehart et al. (2012) explored the ultrafast intramolecular charge transfer process of 4-(Dimethylamino)benzonitrile, highlighting the complex electronic states and importance of molecular and solvent reorganization in these processes. This research contributes to a deeper understanding of charge-transfer mechanisms in organic molecules (Rhinehart et al., 2012).

Synthesis of Fluorinated Compounds

In the field of synthetic chemistry, benzonitrile derivatives are utilized in the synthesis of various compounds. Perlow et al. (2007) reported the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide, employing methods that involve benzonitrile as an intermediary. This research is significant for the development of new synthetic routes in organic chemistry (Perlow et al., 2007).

Nonadiabatic Relaxation Dynamics

The relaxation dynamics of similar benzonitrile compounds have also been a topic of study. Kochman et al. (2015) conducted simulations on the early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, providing insights into the photophysical behavior of these molecules and their potential applications in materials science (Kochman et al., 2015).

Electromaterials

Benzonitrile derivatives have also been investigated for their application in electromaterials. Huang et al. (2014) researched the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high-voltage lithium-ion batteries. Their findings suggest that such compounds can enhance the cyclic stability and performance of battery electrodes (Huang et al., 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(4-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHOCVMWSXEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370156
Record name 4-(Methanesulfonylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methanesulfonylamino)benzonitrile

CAS RN

36268-67-4
Record name 4-(Methanesulfonylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-cyanophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 50.3 g (0.426 mol) 4-aminobenzonitrile in 250 mL CH2Cl2with 36 mL (0.445 mol) pyridine. Chill the solution with an ice/MeOH bath and add 34 mL (0.42 mol) methanesulfonyl chloride dropwise, maintaining the reaction temperature below 0° C. Stir the reaction mixture under N2 for 20 h at ambient temperature. After this time, filter thereaction mixture and extract with 3×250 mL 1 N NaOH. Acidify the aqueous layer with concentrated HCl to pH=7. Filter the precipitate to provide the title compound.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Saita, H Fujito, Y Nakano, M Mori - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Reagents D, L-Sotalol (sotalol) hydrochloride was purchased from Sigma (St. Louis, MO, USA). bD-Galactosidase (b-Gal; EC 3.2. 1.23) from Escherichia …
Number of citations: 9 www.jstage.jst.go.jp

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